1,2,2-Triethoxyethan-1-ol
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Overview
Description
1,2,2-Triethoxyethan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of three ethoxy groups attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Triethoxyethan-1-ol can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include steps such as solvent extraction and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Triethoxyethan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate, sulfuric acid, and heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols, hydrocarbons.
Substitution: Various substituted ethan-1-ol derivatives.
Scientific Research Applications
1,2,2-Triethoxyethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,2-Triethoxyethan-1-ol involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act by modulating enzyme activity or interacting with cellular membranes . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethanol: A simpler alcohol with two carbon atoms and one hydroxyl group.
Ethylene Glycol: A diol with two hydroxyl groups on adjacent carbon atoms.
1,2-Dimethoxyethane: An ether with two methoxy groups attached to an ethane backbone.
Uniqueness
1,2,2-Triethoxyethan-1-ol is unique due to its three ethoxy groups, which confer distinct chemical properties and reactivity compared to simpler alcohols and ethers. This unique structure allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .
Properties
IUPAC Name |
1,2,2-triethoxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-4-10-7(9)8(11-5-2)12-6-3/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHMIUTYPZNVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(OCC)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544206 |
Source
|
Record name | 1,2,2-Triethoxyethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103382-54-3 |
Source
|
Record name | 1,2,2-Triethoxyethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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